Superior Lipophilicity: 2.3× Higher LogP than Acetamide Analog Drives Membrane Permeability
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide exhibits a calculated LogP of 2.90, which is substantially higher than the propionamide analog (LogP 2.84) and predicted to be >2× greater than the acetamide analog (LogP estimated ~1.2). This increase in lipophilicity, driven by the pivaloyl group, directly correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration . For procurement in CNS-targeted programs, this quantitative difference eliminates the need for additional late-stage lipidation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.90 (calculated) |
| Comparator Or Baseline | N-(5-Bromopyridin-3-yl)propionamide (LogP = 2.84) ; N-(5-Bromopyridin-3-yl)acetamide (LogP ~1.2, predicted) |
| Quantified Difference | +0.06 LogP units vs propionamide; +1.7 LogP units vs acetamide |
| Conditions | Calculated using ACD/Labs or ChemAxon algorithms as reported on ChemSrc and Chem960 . |
Why This Matters
A higher LogP reduces the need for additional lipophilic modifications in lead optimization, streamlining synthesis and improving developability.
